molecular formula C14H19ClN2O B14048818 2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride CAS No. 614745-98-1

2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride

Cat. No.: B14048818
CAS No.: 614745-98-1
M. Wt: 266.76 g/mol
InChI Key: TVTWEBDOYRDRDJ-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride is a chemical compound with the molecular formula C14H19O1N2Cl1. It is a derivative of isoindolinone and piperidine, and it is often used in scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride typically involves the reaction of isoindolinone with piperidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Its combination of isoindolinone and piperidine moieties allows for versatile applications in various fields of research .

Properties

CAS No.

614745-98-1

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

2-(piperidin-4-ylmethyl)-3H-isoindol-1-one;hydrochloride

InChI

InChI=1S/C14H18N2O.ClH/c17-14-13-4-2-1-3-12(13)10-16(14)9-11-5-7-15-8-6-11;/h1-4,11,15H,5-10H2;1H

InChI Key

TVTWEBDOYRDRDJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2CC3=CC=CC=C3C2=O.Cl

Origin of Product

United States

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